3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC16530778
InChI: InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3
SMILES:
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran

CAS No.:

Cat. No.: VC16530778

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran -

Specification

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran
Standard InChI InChI=1S/C9H16O4/c1-10-6-8-9(12-3)7(11-2)4-5-13-8/h4-5,7-9H,6H2,1-3H3
Standard InChI Key PZJPNKKRMNFDQJ-UHFFFAOYSA-N
Canonical SMILES COCC1C(C(C=CO1)OC)OC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a dihydropyran backbone (a six-membered ring with one oxygen atom and one double bond) substituted with three methoxy groups (-OCH3_3) and a methoxymethyl group (-CH2_2OCH3_3). The IUPAC name, 3,4-dimethoxy-2-(methoxymethyl)-3,4-dihydro-2H-pyran, reflects the positions of these substituents.

Table 1: Chemical Identifiers

PropertyValueSource
CAS No.89887-98-9 (stereospecific), 16740-98-0 (racemic)
Molecular FormulaC9H16O4\text{C}_9\text{H}_{16}\text{O}_4
Molecular Weight188.22–188.223 g/mol
SMILESCOCC1C(C(C=CO1)OC)OC
InChIKeyPZJPNKKRMNFDQJ-IWSPIJDZSA-N (stereospecific), PZJPNKKRMNFDQJ-UHFFFAOYNA-N (racemic)

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms due to chiral centers at positions 2, 3, and 4 of the pyran ring. For example, the (2R,3R,4R) configuration is explicitly listed in one supplier’s documentation, while other sources describe racemic mixtures . Computational studies suggest that stereochemistry significantly influences reactivity, particularly in asymmetric synthesis applications.

Synthesis Methods and Optimization

Core Synthetic Routes

The primary synthesis involves a [4+2] cycloaddition between unsaturated carbonyl compounds (e.g., aldehydes or ketones) and vinyl ethers. This method enables the construction of the dihydropyran ring while introducing methoxy and methoxymethyl groups. Catalysts such as Lewis acids (e.g., BF3_3·OEt2_2) are often employed to enhance regioselectivity.

Table 2: Representative Synthesis Conditions

ParameterDetailsSource
ReactantsUnsaturated carbonyl + vinyl ether
Temperature Range70–200°C
CatalystLewis acids (BF3_3, SnCl4_4)
Yield OptimizationControlled addition of reactants to minimize polymerization

Challenges in Synthesis

The methoxymethyl group’s lability necessitates precise temperature control. At temperatures exceeding 150°C, competing reactions such as ring-opening or polymerization become prevalent, reducing yields. Additionally, stereochemical purity requires chiral catalysts or resolution techniques, increasing production complexity.

Chemical Reactivity and Stability

Functional Group Reactivity

The compound’s reactivity is dominated by three key sites:

  • Dihydropyran Ring: The electron-rich double bond undergoes electrophilic additions (e.g., epoxidation).

  • Methoxy Groups: These act as electron-donating substituents, directing electrophilic aromatic substitution reactions.

  • Methoxymethyl Side Chain: Susceptible to acid-catalyzed hydrolysis, forming formaldehyde and methanol byproducts.

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under acidic or high-humidity conditions. Storage recommendations include inert atmospheres (N2_2 or Ar) and desiccants to prevent hydrolysis .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Natural Product Synthesis

The dihydropyran scaffold is a key structural motif in terpenes and alkaloids. For example, the compound has been used to synthesize fragments of taxol analogs, leveraging its methoxy groups for subsequent functionalization.

Chiral Drug Development

Its stereochemical diversity makes it valuable for producing enantiomerically pure pharmaceuticals. Recent studies highlight its role in synthesizing β-secretase inhibitors for Alzheimer’s disease, where the methoxymethyl group improves blood-brain barrier permeability.

Table 3: Key Applications

ApplicationRole of CompoundExample Target MoleculeSource
Asymmetric SynthesisChiral auxiliaryTaxol derivatives
Medicinal ChemistryBioavailability enhancerβ-Secretase inhibitors
Materials ScienceMonomer for functional polymersConductive polymers

Physicochemical and Analytical Properties

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra show distinct signals for methoxy groups (δ 3.2–3.4 ppm) and the dihydropyran ring protons (δ 4.5–5.5 ppm) .

  • MS: Electron ionization mass spectra exhibit a base peak at m/z 188 ([M]+^+).

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